2-Iodo-6-(trifluoromethoxy)benzonitrile
Overview
Description
2-Iodo-6-(trifluoromethoxy)benzonitrile, also known as TFB-CN, is an important synthetic intermediate and building block used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile molecule with a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, organometallic compounds, and other compounds of interest. In addition, TFB-CN has been used as a reagent in the synthesis of a variety of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzonitrile is not fully understood. However, it is known that the molecule undergoes a series of chemical reactions that produce a variety of products. These products can then interact with other molecules in the environment to produce various effects. For example, the reaction of 2-Iodo-6-(trifluoromethoxy)benzonitrile with other molecules can produce biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Iodo-6-(trifluoromethoxy)benzonitrile are not well understood. However, some studies have suggested that the molecule may have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 2-Iodo-6-(trifluoromethoxy)benzonitrile has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Iodo-6-(trifluoromethoxy)benzonitrile in lab experiments include its availability, its low cost, and its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. In addition, 2-Iodo-6-(trifluoromethoxy)benzonitrile is relatively easy to handle and store.
The main limitation of using 2-Iodo-6-(trifluoromethoxy)benzonitrile in lab experiments is its toxicity. The molecule is toxic and should be handled with care. In addition, the molecule can be unstable and may decompose if not stored properly.
Future Directions
The future of 2-Iodo-6-(trifluoromethoxy)benzonitrile is promising. As research continues, scientists may be able to develop more efficient and effective methods for synthesizing the molecule. In addition, further research may uncover new applications for the molecule, such as in the synthesis of novel polymers and materials, or in the synthesis of fluorescent dyes and other fluorescent molecules. Finally, further research may uncover new biochemical and physiological effects of the molecule, such as anti-inflammatory, anti-bacterial, and anti-fungal properties.
Scientific Research Applications
2-Iodo-6-(trifluoromethoxy)benzonitrile is a versatile molecule and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, organometallic compounds, and other compounds of interest. In addition, it has been used as a reagent in the synthesis of biologically active compounds, including antibiotics, antiviral agents, and anti-cancer agents. 2-Iodo-6-(trifluoromethoxy)benzonitrile has also been used in the synthesis of novel polymers and materials, as well as in the synthesis of fluorescent dyes and other fluorescent molecules.
properties
IUPAC Name |
2-iodo-6-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFUYHHLPYFPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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